2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
The synthesis of 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The piperidine ring is then introduced through a series of cyclization reactions. The final step involves the coupling of the benzothiazole and piperidine intermediates with a pyridine derivative under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. .
Scientific Research Applications
2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways that are crucial for cell growth and survival .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-(1,3-Benzothiazol-2-yl)aniline
- 2-(1,3-Benzothiazol-2-yl)phenol
- 2-(1,3-Benzothiazol-2-yl)benzamide Compared to these compounds, 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is unique due to the presence of the piperidine and pyridine rings, which may confer additional biological activity and specificity .
Properties
IUPAC Name |
2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c21-10-14-5-6-22-19(8-14)26-12-15-2-1-7-24(11-15)20(25)16-3-4-17-18(9-16)27-13-23-17/h3-6,8-9,13,15H,1-2,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZSWSAKQGTONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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